molecular formula C8H7BrO3 B1272472 3-Bromo-4-hydroxyphenylacetic acid CAS No. 38692-80-7

3-Bromo-4-hydroxyphenylacetic acid

Cat. No. B1272472
CAS RN: 38692-80-7
M. Wt: 231.04 g/mol
InChI Key: BFVCOQXPSXVGPS-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxyphenylacetic acid is a brominated derivative of hydroxyphenylacetic acid, a compound that has been studied for various applications, including its potential role in medical diagnostics and as a building block in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, properties, and applications are discussed, which can provide insights into the characteristics of this compound.

Synthesis Analysis

The synthesis of brominated phenolic compounds can be achieved through various methods, including regioselective bromination and microbial hydroxylation. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized by regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, microbial hydroxylation of o-bromophenylacetic acid led to the production of brominated hydroxyphenylacetic acids, which are key intermediates for synthesizing other compounds . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of brominated phenolic compounds is characterized by the presence of a bromine atom, which is electron-withdrawing, and other substituents like hydroxyl or methoxy groups that have electron-donating properties. For example, in the structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted relative to the ring . These structural features influence the reactivity and physical properties of the compounds.

Chemical Reactions Analysis

Brominated phenolic compounds can participate in various chemical reactions, including coupling reactions and etherification. The presence of a bromine atom makes these compounds suitable for Pd-mediated coupling reactions, as demonstrated in the synthesis of 4-substituted-2,3-dihydrobenzofurans . Additionally, etherification reactions, such as the Williamson etherization reaction, can be used to modify the hydroxy groups of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenolic compounds are influenced by their molecular structure. The electron-withdrawing nature of the bromine atom affects the acidity of the adjacent hydroxyl group and the overall electron distribution in the molecule. The presence of hydrogen bonds, as seen in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, can lead to the formation of dimers and affect the compound's solubility and melting point . The radical-scavenging activity of bromophenols, as observed in compounds isolated from the marine red alga Polysiphonia urceolata, suggests that this compound may also exhibit significant antioxidant properties .

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

3-Bromo-4-hydroxyphenylacetic acid and its derivatives have been utilized in the synthesis of pharmacologically active compounds. For instance, microbial hydroxylation of o-bromophenylacetic acid provided 2-bromo-5-hydroxyphenylacetic acid, which enabled the synthesis of melatonin receptor agonists and sodium hydrogen exchange compounds (Deshpande et al., 2008).

Isolation and Characterization from Microfungi

Chemical investigations of microfungi have led to the isolation and characterization of compounds closely related to this compound. These compounds have been identified through extensive spectroscopic techniques (Davis, Watters, & Healy, 2005).

Role in Antioxidant Activities

Natural bromophenols, which include derivatives of this compound, have been isolated from marine algae and demonstrated significant antioxidant activities. These compounds have potential applications in protecting against oxidative stress (Li, Li, Ji, & Wang, 2007).

Electropolymerization and Biosensor Applications

This compound derivatives have been used in electropolymerization processes to create polymeric films. These films are useful in the immobilization of biomolecules for electrochemical biosensors, indicating applications in biochemical sensing and diagnostics (Ferreira et al., 2012).

In Vivo Metabolism Studies

Studies on the in vivo metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine, have identified metabolites that include derivatives of this compound. These studies provide insights into the metabolic pathways and potential pharmacological actions of related substances (Kanamori et al., 2002).

Biosynthesis and Microbial Production

Research has also focused on the efficient biosynthesis of related compounds, such as 3, 4-dihydroxyphenylacetic acid, in Escherichia coli. This highlights the potential for microbial production of similar compounds for industrial and pharmaceutical applications (Li et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-bromo-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVCOQXPSXVGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191984
Record name 3-Bromo-4-hydroxyphenylacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38692-80-7
Record name 3-Bromo-4-hydroxyphenylacetic acid
Source CAS Common Chemistry
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Record name 3-Bromo-4-hydroxyphenylacetic acid
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Record name 3-Bromo-4-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-hydroxyphenylacetic acid
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Record name 3-BROMO-4-HYDROXYPHENYLACETIC ACID
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Synthesis routes and methods I

Procedure details

3-Bromo-4-methoxyphenylacetic acid (1.3 g, 5.6 mmol) was heated in a solution of hydrogen bromide (3 mL) and acetic acid (3 mL) at 100° C. overnight. The mixture was then partitioned between EtOAc and H2O, and the aqueous layer was separated and extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated to give the title compound.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Proceeding as in Reference 22, but substituting 3-bromo-4-methoxyphenylacetic acid (14.0 g, 0.057 mol) and boron tribromide (63 mL, 1M in dichloromethane, 0.063 mol), gave 3-bromo-4-hydroxyphenylacetic acid (12 g).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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